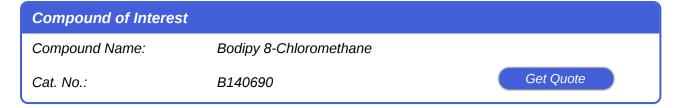


Bodipy 8-Chloromethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy 8-Chloromethane (4,4-Difluoro-1,3,5,7-tetramethyl-8-(chloromethyl)-4-bora-3a,4a-diaza-s-indacene) is a fluorescent probe belonging to the Bodipy family of dyes. These dyes are well-regarded in the scientific community for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH. The chloromethyl group at the 8-position of the Bodipy core provides a reactive site for covalent labeling of nucleophilic residues in biomolecules, particularly cysteine thiols, making it a valuable tool for studying protein structure, function, and trafficking. This guide provides an indepth overview of its commercial availability, key technical data, and experimental protocols for its application in life sciences research.

Commercial Suppliers

Bodipy 8-Chloromethane is available from several commercial suppliers, ensuring its accessibility for research purposes. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.



Supplier	Catalog Number	CAS Number
MedChemExpress	HY-147177	208462-25-3
Biosynth	FB18987	208462-25-3
Santa Cruz Biotechnology	sc-214699	208462-25-3

Physicochemical and Photophysical Properties

Understanding the fundamental properties of **Bodipy 8-Chloromethane** is crucial for designing and interpreting experiments. While specific quantitative data for this particular derivative can be limited in readily available literature, general characteristics of the tetramethyl Bodipy core provide a strong indication of its performance.



Property	Value/Characteristic	Source
Molecular Formula	C14H16BClF2N2	[1]
Molecular Weight	296.55 g/mol	[1]
CAS Number	208462-25-3	[1]
Appearance	Solid	General Knowledge
Excitation Maximum (λex)	~500 nm (Green region)	[2][3]
Emission Maximum (λem)	~510-530 nm	[2]
Quantum Yield (Φf)	Generally high for Bodipy dyes, often approaching 1.0 in some solvents.	[2][4]
Molar Extinction Coefficient (ε)	Typically high for Bodipy dyes (>80,000 cm ⁻¹ M ⁻¹).	[5]
Solubility	Soluble in common organic solvents like DMSO and ethanol. Solubility in aqueous buffers is generally low.	[6]
Photostability	Bodipy dyes are known for their excellent photostability compared to other common fluorophores like fluorescein.	[7][8][9]
pH Sensitivity	The fluorescence of the Bodipy core is relatively insensitive to pH changes within the physiological range.	[6]

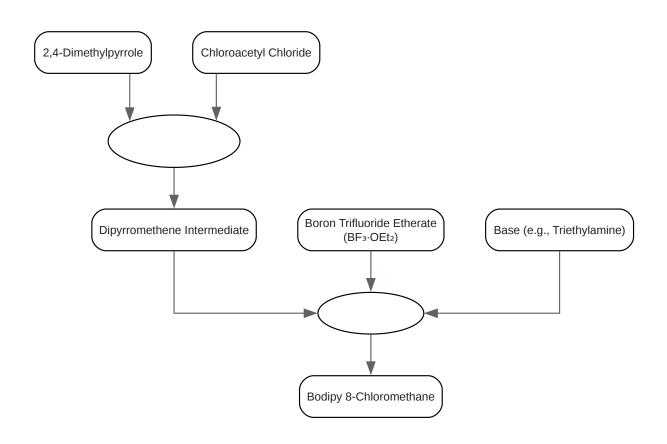
Note: Specific values for quantum yield and extinction coefficient for **Bodipy 8-Chloromethane** may vary depending on the solvent and experimental conditions. Researchers are encouraged to perform their own characterization or consult supplier-specific data.

Experimental Protocols



Synthesis of Bodipy 8-Chloromethane

The synthesis of 8-substituted Bodipy dyes, including the chloromethyl derivative, typically involves the condensation of a suitable pyrrole with an acyl chloride, followed by complexation with boron trifluoride etherate.[10]



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Caption: General synthesis workflow for **Bodipy 8-Chloromethane**.

A general procedure involves:

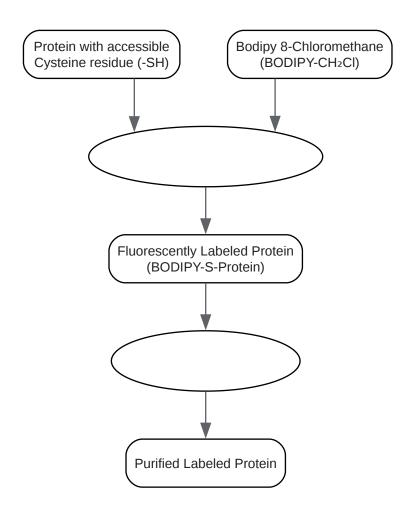
- Condensation: 2,4-Dimethylpyrrole is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of an acid catalyst.
- Oxidation (if necessary): The resulting dipyrromethane may need to be oxidized to the corresponding dipyrromethene.



- Complexation: The dipyrromethene intermediate is then treated with a base, such as triethylamine, followed by the addition of boron trifluoride etherate to form the stable Bodipy core.
- Purification: The final product is typically purified by column chromatography.

Labeling of Cysteine Residues in Proteins

The chloromethyl group of **Bodipy 8-Chloromethane** is a reactive electrophile that can undergo nucleophilic substitution with the thiol group of cysteine residues, forming a stable thioether linkage.[11][12] This reaction is a common strategy for site-specific protein labeling. [13][14]



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Caption: Workflow for labeling protein cysteine residues.



General Protocol:

- Protein Preparation: Ensure the protein of interest is purified and in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-8.0). If necessary, reduce any disulfide bonds by treating the protein with a reducing agent like DTT or TCEP, followed by its removal.
- Dye Preparation: Prepare a stock solution of Bodipy 8-Chloromethane in an organic solvent such as DMSO.
- Labeling Reaction: Add a 5- to 20-fold molar excess of the **Bodipy 8-Chloromethane** stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
- Incubation: Incubate the reaction mixture at room temperature or 4°C for 1 to 4 hours, or overnight, with gentle mixing and protected from light. The optimal time and temperature should be determined empirically for each protein.
- Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with the excess dye.
- Purification: Remove the unreacted dye and quenching agent by gel filtration (e.g., a Sephadex G-25 column) or dialysis.
- Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the Bodipy dye (around 500 nm).

Live-Cell Imaging

Bodipy 8-Chloromethane can be used as a fluorescent probe in live-cell imaging to study the localization and trafficking of labeled proteins.[15][16]

General Protocol for Live-Cell Imaging:

- Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to the desired confluency.
- Labeling (if applicable): If labeling a specific protein in living cells, express a protein with a
 unique, accessible cysteine residue. Incubate the cells with a low concentration of Bodipy 8-



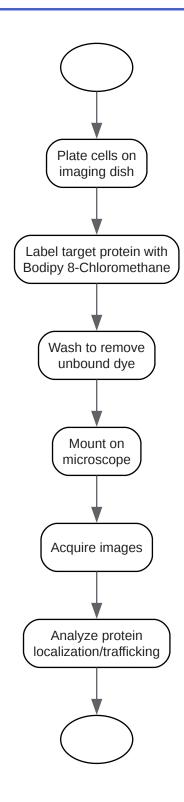




Chloromethane (typically in the nanomolar to low micromolar range) in an appropriate imaging buffer for a defined period.

- Washing: Gently wash the cells with fresh imaging buffer to remove any unbound dye.
- Imaging: Mount the dish on a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~490-500 nm, emission ~510-550 nm).
- Time-Lapse Imaging: For trafficking studies, acquire images at regular intervals to track the movement of the fluorescently labeled protein.





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Caption: Experimental workflow for live-cell imaging.



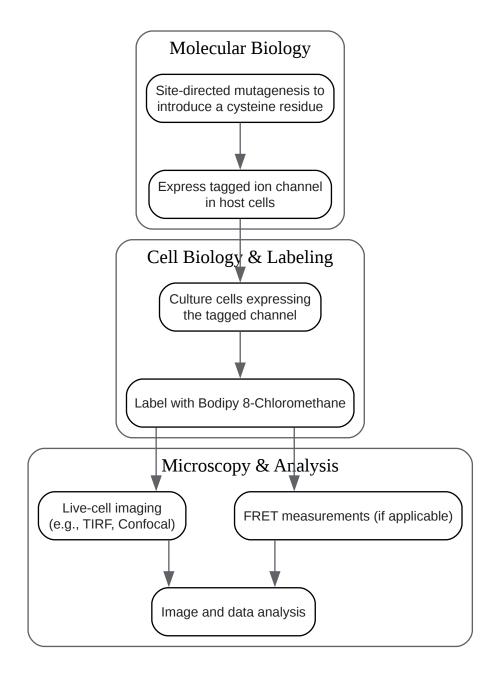
Application in Studying Ion Channel Structural Rearrangements

One notable application of **Bodipy 8-Chloromethane** has been in the study of ion channel dynamics. For instance, it has been used to investigate structural rearrangements of the Ca²⁺- and voltage-activated K⁺ (BK) channel.[4] By labeling specific cysteine residues within the channel protein, changes in the fluorescence of the attached Bodipy dye can report on conformational changes that occur during channel gating. This allows for the optical tracking of protein motions that may not be directly associated with the opening or closing of the ion pore. [17]

Workflow for Studying Ion Channel Trafficking and Dynamics

The study of ion channel trafficking and structural dynamics using fluorescent probes like **Bodipy 8-Chloromethane** often involves a combination of molecular biology, cell biology, and advanced microscopy techniques.[3][18]





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Foundational & Exploratory





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